

Application Notes: Lanthanum Isopropoxide for Advanced Ceramic and Glass Synthesis

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Compound of Interest

Compound Name: *Lanthanum isopropoxide*

Cat. No.: *B101173*

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Introduction

Lanthanum isopropoxide (La(O-i-Pr)_3) is an organometallic compound that serves as a high-purity precursor for introducing lanthanum into advanced material synthesis.^{[1][2]} Its solubility in organic solvents and lower decomposition temperatures compared to inorganic salts make it particularly suitable for solution-based methods like the sol-gel process.^[1] These characteristics facilitate the formation of highly homogeneous, nano-sized lanthanum oxide (La_2O_3) particles upon thermal decomposition, which can be integrated into ceramic and glass matrices to enhance their functional properties.^{[2][3]} This document provides detailed protocols and data for utilizing **lanthanum isopropoxide** in the synthesis of various ceramic and glass materials.

Key Applications

The integration of lanthanum via **lanthanum isopropoxide** imparts significant improvements to material properties:

- **Functional Ceramics:** Lanthanum is a critical dopant in creating materials with specific electronic properties, including piezoelectric, conductive, and dielectric ceramics.^[4] It is extensively used in materials for solid oxide fuel cell (SOFC) cathodes, such as Lanthanum Strontium Cobalt Ferrite (LSCF).^{[5][6]}
- **Optical Glasses:** In glass manufacturing, the addition of lanthanum oxide increases the refractive index and density while minimizing dispersion.^{[7][8]} This is crucial for producing

high-quality lenses for cameras and other optical instruments.[\[7\]](#)

- Enhanced Durability: Lanthanum oxide significantly improves the chemical durability, particularly alkali resistance, thermal stability, and mechanical hardness of both glasses and ceramics.[\[7\]](#)[\[9\]](#)

Data Presentation

Quantitative data for the precursor and synthesis parameters are summarized below for easy reference and comparison.

Table 1: Physicochemical Properties of **Lanthanum Isopropoxide**

Property	Value	References
CAS Number	19446-52-7	[1] [10]
Chemical Formula	$C_9H_{21}LaO_3$	[1] [10]
Molecular Weight	316.17 g/mol	[10]
Appearance	Off-white to pale yellow powder/solid	[1] [11]
Melting Point	120-128°C	[11]
Boiling Point	170°C at 0.04 mmHg	[11]
Solubility	Soluble in tetrahydrofuran, toluene, hexane, isopropanol	[1] [11]

| Sensitivity | Highly sensitive to moisture and air [\[1\]](#)[\[11\]](#) |

Table 2: Example Parameters for Sol-Gel Synthesis of Lanthanum-Containing Ceramics

Target Material	Precursors	Solvent	Molar Ratio	Calcination Temp. (°C)	Resulting Phase/Properties	References
La ₂ O ₃ Nanoparticles	Lanthanum Nitrate, Polyethylene Glycol (PEG)	Nitric Acid (aq)	N/A	750	Hexagonal La ₂ O ₃ , <40 nm particle size	[8]
La-doped Bioactive Glass	TEOS, TEP, Ca(NO ₃) ₂ , NaNO ₃ , La(NO ₃) ₃	HNO ₃ (aq)	Varied	700	Combeite phase, increased crystallinity	[12]
La _{0.12} Li _{0.64} TaO ₃ (LLT)	La(O-i-Pr) ₃ , LiOC ₂ H ₅ , Ta(OC ₂ H ₅) ₅	2-Methoxyethanol	La:Li:Ta = 0.12:0.64:1	820 - 1200	Cubic/Tetragonal Perovskite	[13]
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| La₂Zr₂O₇ (LZO) | Lanthanum Nitrate, Zirconium n-butoxide | 2-Methoxyethanol | La:Zr = 1:1 | 800 | Pyrochlore phase, ~60 nm nanoparticles | [14] |

Table 3: Example Parameters for Lanthanum-Doped Glass Synthesis (Melt-Quench Method)

Glass System	La ₂ O ₃ Molar Fraction (x)	Melting Temp. (°C)	Key Property Changes with Increasing La ₂ O ₃	References
Zinc Borotellurite	0.01 - 0.05	950	Increased density, refractive index, and optical band gap	[15]

| Lanthanum-Aluminum-Borosilicate | High Molar Content | >1000 | Enhanced stability, increased refractive index, density, and hardness |[7] |

Experimental Protocols

Safety Precaution: **Lanthanum isopropoxide** is flammable and highly sensitive to moisture and air.[10][16] All handling should be performed in an inert atmosphere (e.g., a glove box) using anhydrous solvents and Schlenk line techniques.[16] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.

Protocol 1: Sol-Gel Synthesis of Lanthanum Lithium Tantalate (LLT) Perovskite Ceramics

This protocol is adapted from the synthesis of A-site deficient perovskite materials, which are of interest for their ionic conductivity.[13]

1. Precursor Solution Preparation (Inert Atmosphere): a. Dissolve Lanthanum(III) isopropoxide and Tantalum(V) ethoxide (Ta(OC₂H₅)₅) in anhydrous 2-methoxyethanol in a reaction vessel. b. In a separate vessel, dissolve Lithium ethoxide (LiOC₂H₅) in anhydrous 2-methoxyethanol. c. Add the lithium ethoxide solution to the lanthanum/tantalum solution dropwise while stirring. d. Reflux the resulting mixture for 3-4 hours to form a stable, homogeneous LLT precursor solution.

2. Hydrolysis and Gelation: a. Prepare a hydrolysis solution of deionized water and 2-methoxyethanol (e.g., 1:1 volume ratio). b. Add the hydrolysis solution dropwise to the LLT precursor solution under vigorous stirring. Hydrolysis will induce the formation of a gel. c.

Continue stirring for 1 hour after the gel forms, then age the gel for 24 hours at room temperature in a sealed container.

3. Powder Preparation: a. Dry the gel in an oven at 100-120°C for 24 hours to remove the solvent and form a xerogel. b. Grind the xerogel into a fine powder using an agate mortar and pestle.
 4. Calcination: a. Place the powder in an alumina crucible and calcine in a furnace. b. Heat at a ramp rate of 5°C/min to 820°C and hold for 2 hours to obtain the cubic perovskite phase.[13] c. For a tetragonal phase with ordered A-site cations, a higher calcination temperature of 1200°C is required.[13]
 5. Sintering (for dense ceramics): a. Press the calcined powder into pellets using a hydraulic press. b. Sinter the pellets at temperatures between 1200°C and 1500°C to achieve high density.
- #### Protocol 2: Synthesis of Lanthanum-Doped Bioactive Glass Nanoparticles
- This protocol describes a sol-gel method for incorporating lanthanum into a SiO₂–CaO–Na₂O–P₂O₅ bioactive glass system.[12]
1. Silica Sol Preparation: a. Mix Tetraethyl orthosilicate (TEOS) with deionized water and 1M Nitric Acid (HNO₃). b. Stir the mixture for approximately 60 minutes to allow for the hydrolysis of TEOS, resulting in a clear silica sol.
 2. Addition of Other Precursors: a. In a separate beaker, dissolve Triethyl phosphate (TEP), Calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O), Sodium nitrate (NaNO₃), and Lanthanum(III) nitrate hexahydrate (La(NO₃)₃·6H₂O) in deionized water. b. Stir this solution for 45 minutes until all salts are fully dissolved.
 3. Gel Formation: a. Slowly add the salt solution (from step 2) to the silica sol (from step 1) under continuous stirring. b. Continue stirring for 2 hours to ensure a homogeneous mixture. c. Transfer the final sol to a sealed container and age at room temperature for 5 days to form a gel.[12]
 4. Drying and Calcination: a. Dry the gel at 80°C for 48 hours. b. Calcine the dried gel in a furnace. Heat to 700°C at a rate of 2°C/min and hold for 3 hours to remove residual nitrates

and organic compounds and to form the glass-ceramic structure. c. Cool the furnace slowly to room temperature. The resulting material is a fine powder of lanthanum-doped bioactive glass.

Protocol 3: Preparation of Lanthanum Zirconate (LZO) Thin Films via Chemical Solution Deposition

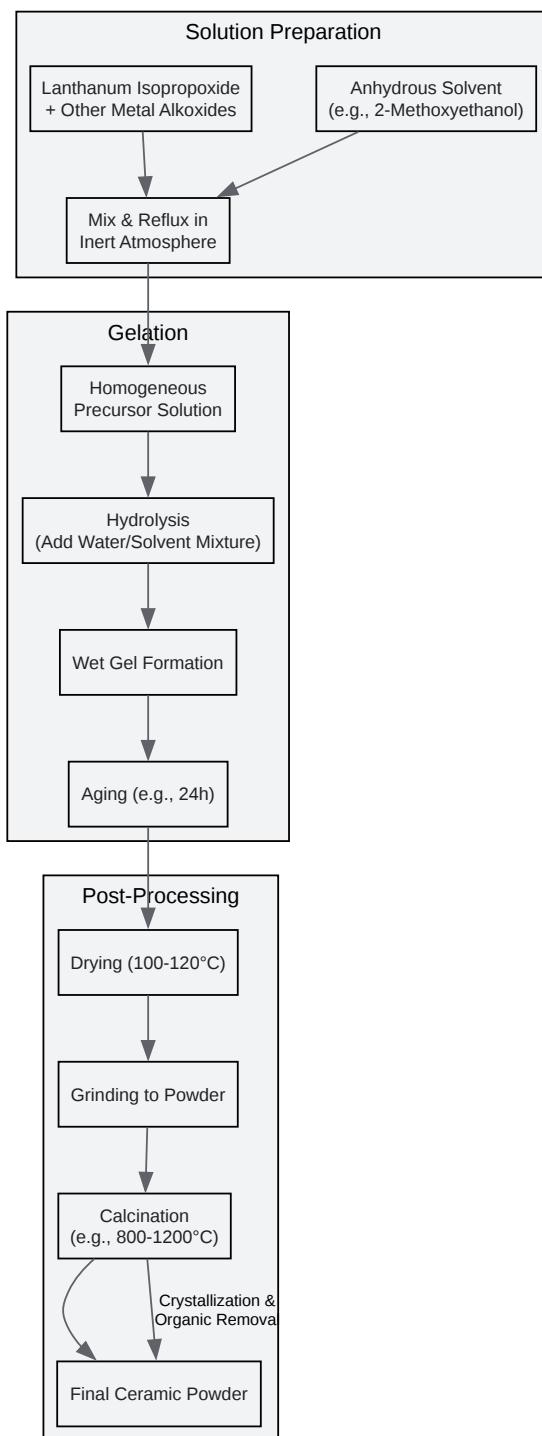
This protocol outlines a method for creating LZO thin films, often used as thermal barrier coatings or buffer layers.[\[17\]](#)

1. Lanthanum Precursor Solution: a. Dissolve dried lanthanum acetate hydrate in propionic acid at 80°C until a clear solution is formed. b. Cool the solution to room temperature.
2. Zirconium Precursor Solution: a. Rapidly mix zirconium(IV) propoxide with glacial acetic acid at room temperature.
3. LZO Precursor Solution: a. Mix the lanthanum and zirconium solutions in a stoichiometric ratio (e.g., 2:2 for $\text{La}_2\text{Zr}_2\text{O}_7$). b. Dilute the mixture with methanol to achieve the desired final concentration (e.g., 0.2 mol/kg).[\[17\]](#) c. Filter the solution through a syringe filter (e.g., 0.2 μm) before use.
4. Thin Film Deposition (Spin Coating): a. Clean the substrate (e.g., Ni-5%W or silicon wafer) thoroughly using sonication in acetone, isopropanol, and deionized water, followed by drying with nitrogen. b. Dispense the LZO precursor solution onto the substrate. c. Spin-coat at a suitable speed (e.g., 3000 rpm for 30 seconds) to create a uniform wet film.
5. Annealing: a. Place the coated substrate on a hot plate at ~150°C for 5-10 minutes to dry the film. b. Transfer the substrate to a tube furnace for high-temperature annealing. c. Heat to 900°C in air for 1 hour to decompose the organic precursors and crystallize the LZO film.[\[17\]](#) The formation of Zr metal-oxide bonds is eliminated first at around 150-250°C.[\[17\]](#) d. Repeat the coating and annealing steps to achieve the desired film thickness.

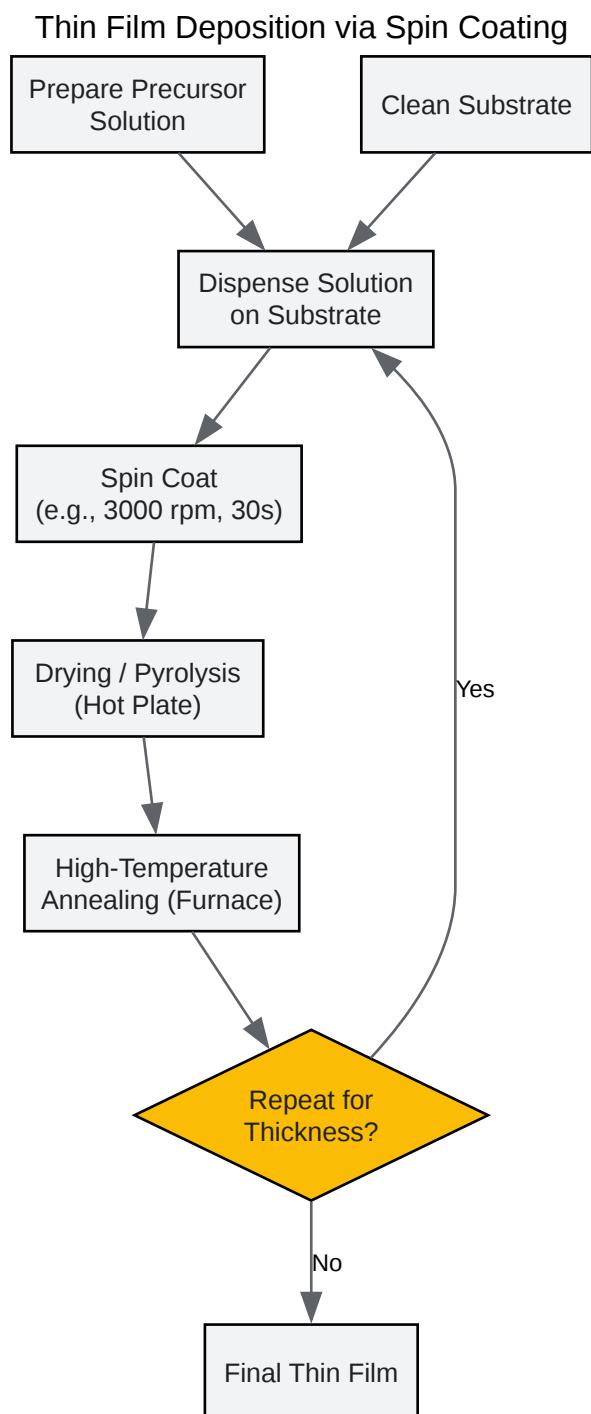
Visualizations

Below are diagrams illustrating key workflows and relationships in the synthesis processes.

Sol-Gel Synthesis of Lanthanum-Containing Ceramics

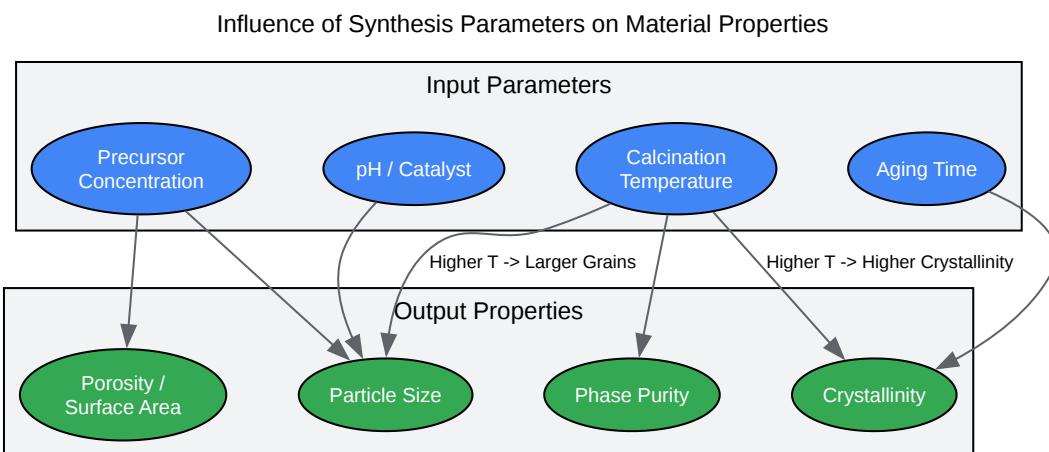
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Caption: Workflow for sol-gel synthesis of ceramics.



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Caption: Workflow for thin film deposition.



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Caption: Key parameter-property relationships.

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- To cite this document: BenchChem. [Application Notes: Lanthanum Isopropoxide for Advanced Ceramic and Glass Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b101173#lanthanum-isopropoxide-for-ceramic-and-glass-synthesis>]

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